Br-PEG6-CH2COOH

Nucleophilic Substitution SN2 Reactivity PROTAC Linker Chemistry

Br-PEG6-CH2COOH (CAS 411241-11-7) is a monodisperse, heterobifunctional polyethylene glycol linker comprising a hexaethylene glycol spacer, a terminal bromide electrophile, and a terminal carboxylic acid group. Its molecular formula is C14H27BrO8 with a molecular weight of 403.26 g/mol.

Molecular Formula C14H27BrO8
Molecular Weight 403.26 g/mol
Cat. No. B15127852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG6-CH2COOH
Molecular FormulaC14H27BrO8
Molecular Weight403.26 g/mol
Structural Identifiers
SMILESC(COCCOCCOCC(=O)O)OCCOCCOCCBr
InChIInChI=1S/C14H27BrO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17)
InChIKeyBHCZXTLCHWOVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Br-PEG6-CH2COOH: Heterobifunctional PEG Linker for PROTAC and Bioconjugation Procurement


Br-PEG6-CH2COOH (CAS 411241-11-7) is a monodisperse, heterobifunctional polyethylene glycol linker comprising a hexaethylene glycol spacer, a terminal bromide electrophile, and a terminal carboxylic acid group. Its molecular formula is C14H27BrO8 with a molecular weight of 403.26 g/mol . The bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions with thiols, amines, and other nucleophiles, while the carboxylic acid enables carbodiimide-mediated amide bond formation with primary amines. This dual functionality makes it a core building block for proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide/protein PEGylation . The PEG6 spacer provides a predictable end-to-end distance and aqueous solubility profile that positions this compound at the empirical sweet spot between the constrained PEG4 and the more flexible PEG8 variants commonly screened in targeted protein degradation campaigns .

Why Br-PEG6-CH2COOH Cannot Be Interchanged with Other PEG Linkers Without Consequence


In PROTAC and bioconjugation workflows, the linker is not a passive tether but an active determinant of ternary complex geometry, degradation potency, and conjugate pharmacokinetics . Br-PEG6-CH2COOH occupies a narrow, quantifiable design space—characterized by its hexaethylene glycol repeat count, acetic acid terminal acid strength, and bromo leaving group reactivity—that differs measurably from both shorter homologs (PEG4), longer homologs (PEG8), chloro-substituted variants, and the propionic acid analog (Br-PEG6-C2-acid). Substituting any of these parameters alters the linker's end-to-end distance, SN2 alkylation kinetics, or the pH-dependent ionization state of the carboxylic acid terminus, each of which can shift a PROTAC degrader from sub-nanomolar potency to inactivity . The quantitative evidence below demonstrates that these differences are not cosmetic but consequential for molecular design, synthesis efficiency, and biological outcome.

Quantitative Differentiation Evidence: Br-PEG6-CH2COOH vs. Closest Analogs and Alternatives


Halogen Leaving Group Reactivity: Br-PEG6-CH2COOH vs. Cl-PEG6-CH2COOH — ~3.3-Fold Higher Halogen Reactivity Dictates Alkylation Rates

The bromine terminus in Br-PEG6-CH2COOH is a substantially better leaving group than the chlorine terminus in the closely related Cl-PEG6-CH2COOH. Organic bromides are approximately 1,000-fold more reactive than organic chlorides in SN2 reactions [1], directly impacting the kinetics of the alkylation step during PROTAC assembly or bioconjugation. For PEG-haloacetate electrophiles specifically, the thiol reaction rate constant order has been experimentally established as iodoacetate > bromoacetate > iodoacetamide > bromoacetamide, with rates increasing exponentially with pH over the range 7.4–8.6 [2]. Bromoacetate therefore occupies an intermediate reactivity tier: faster than bromoacetamide but slower than iodoacetate, providing a balance between efficient conjugation and manageable chemoselectivity that chloroacetate cannot achieve because it is roughly four orders of magnitude less reactive than iodoacetate [1], placing it far below bromoacetate in the reactivity hierarchy.

Nucleophilic Substitution SN2 Reactivity PROTAC Linker Chemistry

PEG6 Spacer Length: Optimal End-to-End Distance for PROTAC Ternary Complex Formation vs. PEG4 and PEG8

The hexaethylene glycol (PEG6) spacer in Br-PEG6-CH2COOH provides a conformational reach that is empirically optimal for spanning the distance between E3 ligase and target protein binding pockets in most crystallographically characterized ternary complexes. PEG4 is often too short to cross this interface without introducing strain, accounting for sub-maximal ubiquitination even when binary binding appears strong. PEG6 comfortably crosses most reported ternary structures, bringing the lysine side chains of the target and the catalytic cysteine of the E3 into a geometry similar to native substrate presentation. PEG8 goes one step further, allowing extended conformations that can sample multiple ubiquitin-transfer-competent poses but may also introduce excess conformational entropy . This non-linear relationship between linker length and degradation potency—where incremental addition of two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar—explains why PEG6 is the recommended initial screening point in rational PROTAC design workflows, positioned between the constrained PEG4 and the more flexible PEG8 .

PROTAC Ternary Complex Linker Length Optimization Targeted Protein Degradation

Carboxylic Acid pKa Differentiation: Br-PEG6-CH2COOH (Acetic Acid Terminus) vs. Br-PEG6-C2-acid (Propionic Acid Terminus)

Br-PEG6-CH2COOH bears a terminal acetic acid group (-O-CH2-COOH) with a predicted pKa of 3.39 ± 0.10 , whereas its direct structural analog Br-PEG6-C2-acid (bromo-PEG6-propionic acid, CAS 309916-91-4) carries a propionic acid terminus (-O-CH2-CH2-COOH) with a predicted pKa of 4.28 ± 0.10 . This ~0.9 pKa unit difference means that at physiological pH (7.4), the carboxylic acid of Br-PEG6-CH2COOH is >99.99% deprotonated, while the propionic acid analog is similarly deprotonated but with a slightly lower fraction of the carboxylate form. More importantly, the lower pKa of the acetic acid variant confers greater reactivity in carbodiimide-mediated activation (e.g., EDC/NHS chemistry) because the carboxylate anion is a stronger nucleophile, and the reduced steric bulk adjacent to the carboxyl group (CH2 vs. CH2CH2 spacer) permits faster coupling kinetics to primary amines under standard amide bond-forming conditions .

pKa Acid Strength Amide Coupling Efficiency PROTAC Linker Design

Thiol-Reactive Conjugation Kinetics: Bromoacetate vs. Iodoacetate — Balancing Reactivity and Chemoselectivity

In bioconjugation applications targeting cysteine residues or other thiols, Br-PEG6-CH2COOH functions as a bromoacetate-type electrophile. The thiol reaction rate constants for haloacetate-PEG derivatives have been quantified by Vanderhooft et al. (2007), establishing the reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with pH over the range 7.4–8.6 [1]. Bromoacetate sits at a strategic midpoint: it reacts faster than bromoacetamide (which is the slowest in the series) but slower than iodoacetate, providing a kinetic window that allows efficient conjugation while minimizing the risk of off-target alkylation that can occur with the more aggressive iodoacetyl electrophiles. At pH 8.0 and above, bromoacetyl groups react chemoselectively with thiols, whereas maleimides lose selectivity above pH 7.5 . This pH-dependent selectivity profile makes Br-PEG6-CH2COOH particularly advantageous for conjugations that must be performed at mildly alkaline pH to maintain protein stability.

Thiol Conjugation Bromoacetate Reactivity PEGylation Chemistry Bioconjugation

Monodispersity Advantage: Single-Molecular-Weight Br-PEG6-CH2COOH vs. Polydisperse PEG Linkers

Br-PEG6-CH2COOH is a monodisperse PEG compound with exactly six ethylene glycol repeat units and a single, defined molecular weight of 403.26 g/mol (C14H27BrO8) . This contrasts with polydisperse PEG linkers (e.g., 'PEG1000' or 'PEG2000'), which are mixtures of chain lengths distributed around an average molecular weight. Monodisperse PEG6 linkers are manufactured to ≥95% purity with dispersity (Đ) controlled below 1.05 . In PROTAC development, polydispersity in the linker component introduces heterogeneity into the final degrader molecule, making it impossible to assign degradation potency (DC50) to a single molecular species and complicating pharmacokinetic analysis and regulatory documentation . Monodisperse Br-PEG6-CH2COOH eliminates this variable, ensuring that every degrader molecule within a batch is structurally identical, which is critical for structure-activity relationship (SAR) interpretation, batch-to-batch reproducibility, and eventual Chemistry, Manufacturing, and Controls (CMC) filings.

Monodisperse PEG Batch Reproducibility PROTAC Quality Control CMC Requirements

Procurement-Relevant Application Scenarios for Br-PEG6-CH2COOH Based on Differentiated Evidence


Rational PROTAC Library Synthesis Requiring Defined PEG6 Spacer Length and Monodisperse Quality

In PROTAC optimization campaigns, medicinal chemistry teams systematically vary linker length (PEG4 → PEG6 → PEG8) to identify the conformational window that maximizes ternary complex stability and degradation potency . Br-PEG6-CH2COOH serves as the PEG6 building block in this triad. Its monodisperse nature (single molecular weight, Đ < 1.05) ensures that every degrader molecule in a screening library is structurally identical, eliminating the confounding variable of linker polydispersity that can obscure SAR interpretation. The bromo terminus enables SN2 coupling to thiol- or amine-functionalized target protein ligands, while the carboxylic acid terminus (pKa 3.39) is activated for amide bond formation with E3 ligase ligand amines. Procurement of Br-PEG6-CH2COOH with documented purity ≥95% and dispersity control is essential for generating PROTAC libraries where linker length is the only variable, enabling robust DC50 comparisons across PEG4, PEG6, and PEG8 constructs .

Cysteine-Selective Protein PEGylation at pH ≥ 8.0 Using Bromoacetate Chemistry

When PEGylating proteins via cysteine residues, Br-PEG6-CH2COOH offers a bromoacetate electrophile that reacts chemoselectively with thiols at pH ≥ 8.0 . Unlike maleimide-based PEG linkers, which lose cysteine selectivity above pH 7.5 and can undergo retro-Michael addition, the thioether bond formed by bromoacetate alkylation is irreversible under physiological conditions . The Vanderhooft et al. (2007) reactivity ranking places bromoacetate between iodoacetate (faster but less selective) and bromoacetamide (too slow for many applications), providing a practical kinetic midpoint . The PEG6 spacer confers aqueous solubility without introducing immunogenicity, while the terminal carboxylic acid can be further functionalized or used as a charge mask. This application is particularly relevant for biopharmaceutical process development where controlled, single-site PEGylation of therapeutic proteins is required.

Synthesis of Heterobifunctional ADC Linker-Payload Constructs with Defined Spacer Reach

In antibody-drug conjugate (ADC) development, the linker component must provide a defined spatial separation between the antibody and the cytotoxic payload to prevent steric interference with antigen binding while enabling efficient intracellular payload release. Br-PEG6-CH2COOH provides a hexaethylene glycol spacer that molecular dynamics simulations indicate maintains a distance that comfortably spans most reported protein-protein interfaces, while shorter PEG4 linkers may introduce steric strain and longer PEG8 linkers may increase conformational entropy without commensurate benefit . The heterobifunctional architecture—bromo for payload attachment and carboxylic acid for antibody conjugation (or vice versa via appropriate activation)—ensures directional conjugation without cross-linking side products. The documented synthesis route via Williamson ether formation (Br-PEG6-Br + tert-butyl bromoacetate → Br-PEG6-CH2COO-tBu → TFA deprotection) provides a scalable path to multi-gram quantities , supporting both early-stage ADC discovery and later-stage process chemistry.

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